4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
This compound is a novel triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a stirred solution of certain compounds and K2CO3 in CHCl3, to which propargyl bromide was added at room temperature and heated to reflux for 5 hours under an N2 atmosphere .Molecular Structure Analysis
The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were carried out under specific conditions, involving certain reactants and catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were characterized using various analytical techniques, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
- Pyrimidines, including our compound, exhibit anti-inflammatory effects. They inhibit vital inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins .
- Through solution-phase parallel synthesis, novel 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were identified as NF-κB and AP-1 inhibitors. These compounds may have therapeutic implications .
- A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides, including our compound, were synthesized and evaluated for antibacterial activity. Further studies could explore their potential as antimicrobial agents .
- Some derivatives of our compound were tested for in vitro inhibition of enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes. Investigating their mechanism of action could provide insights into novel drug development .
- Our compound belongs to the class of bioactive heterocyclic compounds. Researchers have synthesized related derivatives, such as 4-fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitro-phenoles and 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles, which may have diverse biological activities .
- Detailed SAR analysis of pyrimidines, including our compound, provides clues for designing novel analogs with improved properties. Researchers explore how specific structural modifications impact biological activity .
Anti-Inflammatory Properties
NF-κB and AP-1 Inhibition
Antibacterial Activity
Enoyl ACP Reductase and DHFR Inhibition
Bioactive Heterocyclic Compounds
Structure–Activity Relationships (SARs)
Mechanism of Action
Target of Action
The primary targets of this compound are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways results in promising neuroprotective and anti-inflammatory properties .
Result of Action
The molecular results reveal that the compound has promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and exhibits promising neuroprotective activity .
properties
IUPAC Name |
(2,5-dimethylphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-12-4-5-13(2)15(10-12)18(27)26-8-6-25(7-9-26)17-11-16(19(20,21)22)23-14(3)24-17/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBHSSBKWRJMGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
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